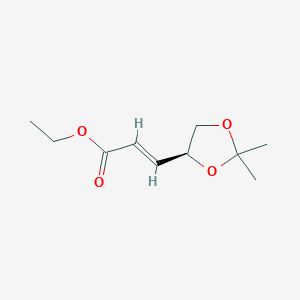

(S,E)-Ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)acrylate

Beschreibung

(S,E)-Ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)acrylate is a chiral acrylate ester featuring a 2,2-dimethyl-1,3-dioxolane moiety and an (E)-configured α,β-unsaturated ester. This compound is a versatile synthon in organic synthesis, particularly for constructing polyoxygenated heterocycles and macrolides. Its stereochemical integrity (S-configuration at the dioxolane ring and E-geometry at the acrylate double bond) is critical for diastereoselective reactions, as demonstrated in the synthesis of marine macrolides like aspergillide D . Analytical characterization via NMR, IR, and HRMS confirms its structure .

Eigenschaften

IUPAC Name |

ethyl (E)-3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4/c1-4-12-9(11)6-5-8-7-13-10(2,3)14-8/h5-6,8H,4,7H2,1-3H3/b6-5+/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZVXALXOWVXZLH-GJIOHYHPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1COC(O1)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/[C@H]1COC(O1)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S,E)-Ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)acrylate typically involves the reaction of ethyl acrylate with 2,2-dimethyl-1,3-dioxolane-4-carboxaldehyde under basic conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(S,E)-Ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)acrylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the acrylate ester to alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

(S,E)-Ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)acrylate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.

Industry: The compound is used in the production of polymers and other materials with specific properties.

Wirkmechanismus

The mechanism of action of (S,E)-Ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)acrylate involves its reactivity towards various nucleophiles and electrophiles. The dioxolane ring provides stability, while the acrylate ester is reactive towards nucleophilic attack. This dual functionality allows the compound to participate in a wide range of chemical reactions, making it a versatile intermediate in synthesis.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations on the Dioxolane-Acrylate Scaffold

(a) Ethyl (E)-3-((4R,5R)-5-((R)-1-Benzoyloxy-2-(tert-Butylamino)-2-Oxoethyl)-2,2-Dimethyl-1,3-Dioxolan-4-yl)Acrylate (20b)

- Structure: Differs by a benzoyloxy-substituted side chain and a tert-butylamino group.

- Properties : White solid (m.p. 103.5–107.1°C) with higher synthetic yields (97% via Method A in THF vs. 59% via Method B) .

- Applications : Used in Passerini reactions to generate polyoxygenated heterocycles .

(b) Ethyl (E)-3-((4R,5R)-5-((R)-1-Acetoxy-2-(tert-Butylamino)-2-Oxoethyl)-2,2-Dimethyl-1,3-Dioxolan-4-yl)Acrylate (20a)

- Structure : Features an acetoxy group instead of benzoyloxy.

- Properties : Synthesized in 92–97% yield; liquid state with distinct NMR shifts (e.g., δ 5.26 ppm for acrylate proton) .

- Applications : Intermediate for stereoselective functionalization via ZnBr₂-catalyzed Passerini reactions .

(c) (S,E)-Ethyl 3-(2,2-Dimethyl-1,3-Dioxolan-4-yl)-2-Methylacrylate

Stereochemical and Geometric Isomers

(a) (R,Z)-Ethyl 3-(2,2-Dimethyl-1,3-Dioxolan-4-yl)Acrylate

- Structure : Z-geometry at the acrylate double bond and R-configuration at the dioxolane.

- Properties : Lower thermal stability compared to the (S,E)-isomer; distinct IR absorption at 1715 cm⁻¹ (ester C=O) .

- Applications : Demonstrates the impact of stereochemistry on reactivity in cycloaddition reactions .

(b) (S,Z)-Methyl 3-(2,2-Dimethyl-1,3-Dioxolan-4-yl)Acrylate

Non-Dioxolane Structural Analogs

(a) (E)-3-(2,3,4,5-Tetrahydrobenzo[b][1,4]Dioxocin-8-yl)Acrylic Acid (C)

- Structure : Replaces dioxolane with a tetrahydrobenzo dioxocin ring.

- Properties : Yellow solid (m.p. 127–128°C); synthesized via base-mediated cyclization (95% yield) .

- Applications : Precursor for bioactive amides (e.g., D1-D17 with anti-inflammatory activity) .

(b) Ethyl (2S,3R)-3-[(4R)-2,2-Dimethyl-1,3-Dioxolan-4-yl]-2,3-Dihydroxy-2-Methylpropanoate

Comparative Data Table

Key Findings and Implications

Biologische Aktivität

Overview

(S,E)-Ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)acrylate is a compound characterized by its unique structure, which includes a dioxolane ring and an acrylate ester. Its molecular formula is , and it has a molecular weight of approximately 200.23 g/mol. This compound has garnered interest in various fields, particularly in organic synthesis and biological applications.

Synthesis and Properties

The synthesis of this compound typically involves the reaction of ethyl acrylate with 2,2-dimethyl-1,3-dioxolane-4-carboxaldehyde under basic conditions. Common catalysts include sodium hydride or potassium carbonate, with heating applied to facilitate the reaction.

The biological activity of this compound is largely attributed to its reactivity due to the acrylate ester functionality. The dioxolane ring enhances stability while allowing for nucleophilic attacks, making it a versatile intermediate in synthetic pathways for biologically active molecules.

Case Studies and Research Findings

- Antimicrobial Activity : Studies have demonstrated that compounds with acrylate functionalities can exhibit antimicrobial properties. For instance, acrylate copolymers have been shown to resist bacterial biofilm formation, suggesting potential applications in medical devices .

- Pharmaceutical Applications : The compound may serve as a precursor in the synthesis of pharmaceuticals. Its ability to undergo various chemical reactions allows for the modification of its structure to create more complex molecules with specific biological activities.

- Polymer Development : Research indicates that this compound can be utilized in developing polymers that exhibit desirable properties such as biocompatibility and resistance to environmental degradation .

Comparative Analysis

| Property/Compound | This compound | Methyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)acrylate |

|---|---|---|

| Molecular Formula | C10H16O4 | C9H14O4 |

| Molecular Weight | 200.23 g/mol | 186.21 g/mol |

| Biological Activity | Potential antimicrobial and pharmaceutical applications | Similar reactivity but less stability |

Q & A

Q. Advanced Purification Protocols

- Flash Chromatography : Use silica gel with non-polar solvents (pentane/Et₂O 8:2) to prevent hydrolysis .

- Low-Temperature Workup : Quench reactions at 0°C with NH₄Cl to stabilize intermediates .

- Anhydrous Conditions : Conduct reactions under argon with dried solvents (MgSO₄ for CH₂Cl₂) to maintain integrity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.